Comprehensive Technical Guide on 4-(2-Thiazolyl)benzenesulfonamide: Chemical Properties, Mechanistic Pathways, and Therapeutic Applications
Comprehensive Technical Guide on 4-(2-Thiazolyl)benzenesulfonamide: Chemical Properties, Mechanistic Pathways, and Therapeutic Applications
Executive Summary
N-(1,3-thiazol-2-yl)benzenesulfonamide is a privileged chemical scaffold of profound interest in modern medicinal chemistry and biochemical research. By integrating a benzenesulfonamide moiety with a 1,3-thiazol-2-yl ring, this molecule serves as a highly modular precursor for developing targeted therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties, primary and secondary mechanisms of action, advanced formulation strategies, and self-validating experimental workflows necessary for its synthesis and evaluation.
Physicochemical Identity and Structural Significance
The core value of 4-(2-thiazolyl)benzenesulfonamide lies in its dual-pharmacophore nature. The thiazole ring provides a heterocyclic core capable of
| Property | Specification |
| IUPAC Name | 4-(1,3-thiazol-2-yl)benzenesulfonamide |
| CAS Number | 4411-72-7 |
| Molecular Formula | C9H8N2O2S2 |
| SMILES String | c1ccc(cc1)S(=O)(=O)Nc1nccs1 |
| Physical State | Solid, crystalline |
| Key Interactions | Hydrogen bonding, |
Core Pharmacological Targets and Mechanisms of Action
Metalloenzyme Inhibition: Carbonic Anhydrase (CA)
The primary, high-affinity target of thiazolyl benzenesulfonamides is the Carbonic Anhydrase (CA) metalloenzyme family. CAs catalyze the reversible hydration of carbon dioxide, a process critical for pH regulation and fluid balance 2.
Mechanistic Causality:
To achieve inhibition, the primary sulfonamide group must be deprotonated at physiological pH. The resulting sulfonamidate anion (
Mechanistic pathway of Carbonic Anhydrase inhibition by thiazolyl benzenesulfonamides.
Antimicrobial Pathways: DHPS and Thymidine Kinase Inhibition
Beyond mammalian CAs, this scaffold is a potent antimicrobial agent operating via two distinct intracellular mechanisms:
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DHPS Inhibition: The benzenesulfonamide moiety acts as a structural analog to p-aminobenzoic acid (PABA). It competitively inhibits the bacterial enzyme dihydropteroate synthetase (DHPS), halting folate synthesis and preventing nucleic acid replication, resulting in a bacteriostatic effect 4.
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Thymidine Kinase (TK) Inhibition: Recent structural modifications (e.g., the DSA3 derivative) have demonstrated high-affinity binding to the ATP-binding pocket of Thymidine Kinase in Staphylococcus aureus. By forming hydrogen bonds with catalytic residues like Glu89, it disrupts bacterial DNA metabolism 5.
Advanced Formulation: Overcoming Hydrophobia via CPP Conjugation
A critical bottleneck in translating highly substituted thiazolyl benzenesulfonamides into clinical antimicrobials is their poor aqueous solubility. To circumvent this, modern formulations utilize non-covalent complexation with Cell-Penetrating Peptides (CPPs), specifically Octaarginine (R8) 6.
Formulation Rationale: The highly cationic R8 peptide interacts with the hydrophobic drug via hydrogen bonding. This achieves two critical outcomes:
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It solubilizes the drug in aqueous media.
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It facilitates rapid electrostatic binding to negatively charged bacterial membranes, converting a traditionally bacteriostatic agent into a bactericidal, membrane-disrupting complex.
Synergistic antimicrobial mechanism of thiazolyl benzenesulfonamide-Octaarginine complexes.
Experimental Workflows and Validation Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explicitly detailing the chemical causality behind each step.
Chemical Synthesis of Thiazolyl Benzenesulfonamide Derivatives
This protocol outlines the nucleophilic acyl substitution required to link the thiazole and sulfonamide pharmacophores 4.
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Reagent Preparation: Dissolve the target 2-aminothiazole derivative (0.6 mmol) in anhydrous pyridine (7–8 mL) under an inert
atmosphere.-
Causality: Pyridine acts dually as the solvent and an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the amine nucleophile and driving the equilibrium forward.
-
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Acylation: Slowly add the appropriate substituted benzenesulfonyl chloride (1.1 mmol) at 0°C.
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Causality: The low temperature controls the exothermic reaction rate, minimizing the formation of unwanted bis-sulfonylated side products.
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Propagation: Allow the reaction to warm to room temperature and stir for 5 hours.
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Quenching & Precipitation: Pour the mixture over crushed ice and acidify with dilute HCl until the pH reaches 5–6.
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Causality: Acidification protonates the pyridine, rendering it highly water-soluble, while the neutral, hydrophobic sulfonamide product precipitates out of the aqueous phase for easy recovery.
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Purification: Filter the resulting solid and purify via flash chromatography.
Fluorescent Thermal Shift Assay (FTSA) for CA Binding Affinity
FTSA is the gold standard for high-throughput quantification of isoform selectivity without requiring a catalytic substrate 3.
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Protein Preparation: Prepare recombinant human CA isoforms (e.g., hCA I, II, IX) in a physiological buffer (HEPES, pH 7.5).
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Dye Addition: Add a hydrophobic fluorescent dye (e.g., SYPRO Orange).
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Causality: The dye is quenched in an aqueous environment but fluoresces intensely when it binds to the hydrophobic core of the protein as it unfolds during heating.
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Ligand Incubation: Introduce the synthesized thiazolyl benzenesulfonamide at varying concentrations.
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Thermal Denaturation: Subject the microplate to a temperature gradient (25°C to 95°C) using a real-time PCR machine.
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Data Analysis: Calculate the shift in melting temperature (
).-
Causality: Ligand binding thermodynamically stabilizes the native state of the protein. A larger
directly correlates with a higher intrinsic binding affinity ( ), allowing for precise mapping of structure-activity relationships.
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Quantitative Pharmacodynamics
The structural modularity of the thiazolyl benzenesulfonamide scaffold allows for extreme tuning of binding affinities across different biological targets. The table below summarizes benchmark inhibition data from recent literature.
| Target Enzyme | Derivative Class | Affinity / Inhibition Metric | Reference |
| Human CA I | Thiazol-ylideneamino derivatives | 7 | |
| Human CA II | Thiazolone-benzenesulphonamides | 8 | |
| Human CA VII | Thiazolone-benzenesulphonamides | 8 | |
| Bacterial MscCA | 4-((4-oxo-5-propyl...)amino) analog | 8 | |
| S. aureus TK | DSA3 Derivative | 5 |
References
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CymitQuimica. "CAS 4411-72-7: N-(1,3-thiazol-2-yl)benzenesulfonamide." 1
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Benchchem. "N-(1,3-Thiazol-2-yl)benzenesulfonamide." 9
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PubMed. "Thiazole-substituted benzenesulfonamides as inhibitors of 12 human carbonic anhydrases." 3
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PLOS One. "Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases." 2
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RSC Publishing. "Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine." 4
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PubMed. "Thiazolyl Benzenesulfonamide Derivative as a Novel Inhibitor of Thymidine Kinase: Promising Therapeutics Against Staphylococcus aureus." 5
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ACS Publications. "Intracellular Bacterial Targeting by a Thiazolyl Benzenesulfonamide and Octaarginine Peptide Complex." 6
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PubMed. "Synthesis of new series of thiazol-(2(3H)-ylideneamino)benzenesulfonamide derivatives as carbonic anhydrase inhibitors." 7
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PubMed. "Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases." 8
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- 4. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]
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- 6. pubs.acs.org [pubs.acs.org]
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